Isobatzelline C
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Overview
Description
Isobatzelline C is a pyrroloquinoline alkaloid isolated from the marine sponge Batzella sp. It is part of a family of compounds known for their intriguing biological activities, including cytotoxicity and inhibition of topoisomerase II
Preparation Methods
The total synthesis of isobatzelline C involves the construction of a highly substituted pyrrolo[4,3,2-de]quinoline skeleton. This is achieved through a benzyne-mediated cyclization-functionalization sequence . The synthesis begins with the preparation of a known indoline derivative, which undergoes a series of reactions including cyclization and chlorination to form the desired pyrroloquinoline structure
Chemical Reactions Analysis
Isobatzelline C undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF), diethyl ether (Et2O), and dichloromethane (DCM) . Major products formed from these reactions often involve modifications to the pyrroloquinoline core, which can lead to derivatives with different biological activities .
Scientific Research Applications
Isobatzelline C has been studied extensively for its cytotoxic activity, particularly its ability to inhibit topoisomerase II . This makes it a promising candidate for anti-cancer drug development. Additionally, it has shown potential in inhibiting HIV-1 envelope-mediated cell fusion, making it a compound of interest in antiviral research . Its unique structure also makes it a valuable target for synthetic organic chemists aiming to develop new methodologies for complex molecule construction .
Mechanism of Action
The mechanism of action of isobatzelline C involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, this compound can induce cytotoxicity in rapidly dividing cells, such as cancer cells. Additionally, its ability to inhibit HIV-1 envelope-mediated cell fusion suggests that it may interfere with viral entry into host cells .
Comparison with Similar Compounds
Isobatzelline C is structurally similar to other marine-derived pyrroloquinoline alkaloids such as batzelline C, makaluvamine A, and discorhabdins . it is unique in its specific biological activities, particularly its dual role in inhibiting both topoisomerase II and HIV-1 envelope-mediated cell fusion . This dual activity sets it apart from other similar compounds, which may only exhibit one of these activities .
Properties
CAS No. |
133401-03-3 |
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Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
10-amino-9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |
InChI |
InChI=1S/C11H10ClN3O/c1-15-4-5-2-3-14-9-6(5)10(15)11(16)8(13)7(9)12/h4H,2-3,13H2,1H3 |
InChI Key |
QNUUYJZICNRMSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCN=C3C2=C1C(=O)C(=C3Cl)N |
Origin of Product |
United States |
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